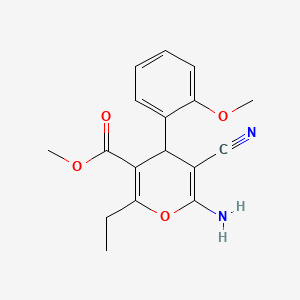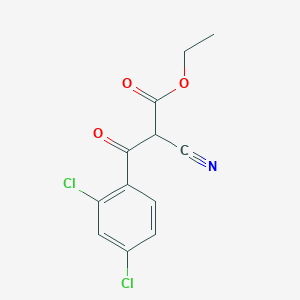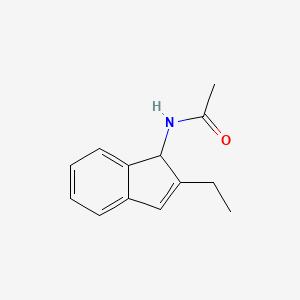
N-(2-ethyl-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-1H-inden-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features an indene ring system substituted with an ethyl group and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-1H-inden-1-yl)acetamide typically involves the acylation of 2-ethylindene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The general reaction scheme is as follows:
[ \text{2-ethylindene} + \text{acetic anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
N-(2-ethyl-1H-inden-1-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-1H-inden-1-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar structure but with an indole ring instead of an indene ring.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains a methoxy group on the indole ring.
N-(2-(trifluoromethoxy)phenyl)acetamide: Features a trifluoromethoxy group on a phenyl ring.
Uniqueness
N-(2-ethyl-1H-inden-1-yl)acetamide is unique due to its specific substitution pattern on the indene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the acetamide functional group can also impact its solubility, stability, and overall properties compared to similar compounds.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(2-ethyl-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C13H15NO/c1-3-10-8-11-6-4-5-7-12(11)13(10)14-9(2)15/h4-8,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
OBAIYYXAMWNGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


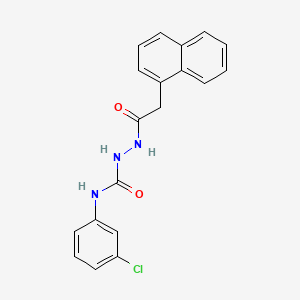
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
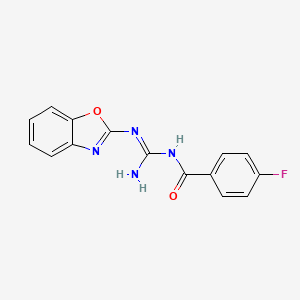
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
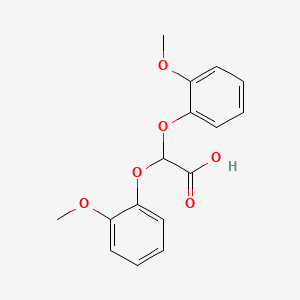
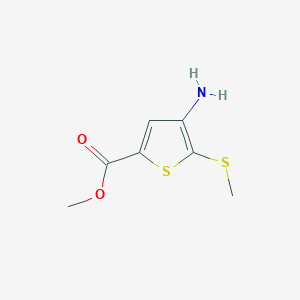
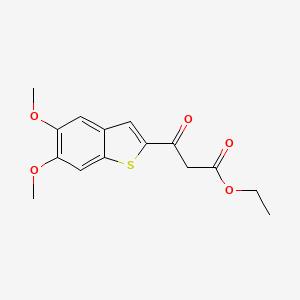
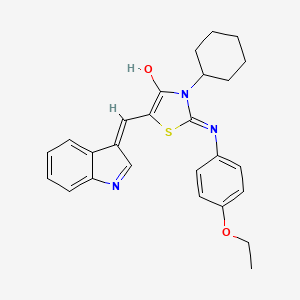
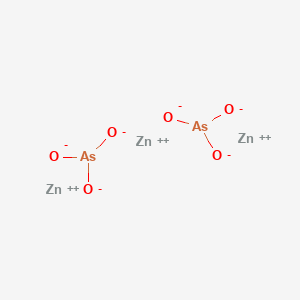
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
